1-(4-Sec-butylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-butan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-9(2)11-5-7-12(8-6-11)10(3)13/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUFWNZZLUXQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407392 | |

| Record name | 1-(4-sec-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7645-81-0 | |

| Record name | 1-(4-sec-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(butan-2-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-sec-Butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(4-sec-butylphenyl)ethanone, a valuable intermediate in organic synthesis. Drawing upon established scientific principles and experimental data, this document aims to be an essential resource for researchers and professionals in the fields of chemistry and drug development.

Introduction and Chemical Identity

This compound, also known as p-sec-butylacetophenone, is an aromatic ketone that serves as a key building block in the synthesis of various organic molecules. Its structure features a phenyl ring substituted with an acetyl group and a sec-butyl group at the para position. This substitution pattern imparts specific physicochemical properties that are critical for its role in multi-step syntheses.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7645-81-0[1][2][3] |

| Molecular Formula | C₁₂H₁₆O[1][2][3] |

| Molecular Weight | 176.26 g/mol [2][3] |

| Synonyms | p-sec-Butylacetophenone, 4-sec-Butylacetophenone, 1-(4-(sec-Butyl)phenyl)ethan-1-one[2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of sec-butylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Principle

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich benzene ring of sec-butylbenzene. The sec-butyl group is an ortho-, para-directing activator, meaning it directs the incoming acetyl group to the positions ortho and para to it. Due to steric hindrance from the bulky sec-butyl group, the para-substituted product, this compound, is the major product.

Experimental Protocol: A Representative Friedel-Crafts Acylation

Materials:

-

sec-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon tetrachloride (or a suitable alternative solvent like dichloromethane)

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in carbon tetrachloride under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition of acetyl chloride is complete, add sec-butylbenzene dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Sources

An In-Depth Technical Guide to 1-(4-Sec-butylphenyl)ethanone (CAS: 7645-81-0) for Advanced Research and Pharmaceutical Applications

Executive Summary

1-(4-Sec-butylphenyl)ethanone, registered under CAS number 7645-81-0, is an aromatic ketone of significant interest within the realms of synthetic organic chemistry and pharmaceutical development.[1] Also known by synonyms such as 4'-sec-Butylacetophenone and p-sec-Butylacetophenone, this compound serves as a critical building block and a well-characterized reference standard.[1][2] Its primary utility lies in its role as a synthetic intermediate, notably in the preparation of active pharmaceutical ingredient (API) impurities and metabolites.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation, extensive analytical characterization methods, and its specific applications in pharmaceutical quality control.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound define its behavior in chemical reactions and analytical systems. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7645-81-0 | [1][3][4] |

| Molecular Formula | C₁₂H₁₆O | [1][3][4] |

| Molecular Weight | 176.25 g/mol | [3][4] |

| Boiling Point | 134-135 °C (at 11 Torr) | [3] |

| Density | 0.9631 g/cm³ | [3] |

| Synonyms | 4'-sec-Butylacetophenone, p-sec-Butylacetophenone, 1-[4-(1-Methylpropyl)phenyl]ethanone | [1][2][5] |

| Solubility | Soluble in Dichloromethane, Methanol | [3] |

| Storage | 2-8°C Refrigerator, protected from light and moisture | [1][2] |

The molecule consists of a phenyl ring substituted with an acetyl group and a sec-butyl group at the para position. This structure is fundamental to its reactivity and spectral characteristics.

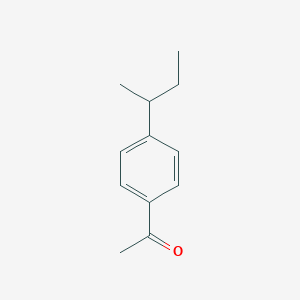

Caption: Chemical structure of this compound.

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most reliable and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of sec-butylbenzene. This electrophilic aromatic substitution reaction offers high regioselectivity and avoids the common pitfalls of Friedel-Crafts alkylation, such as poly-substitution and carbocation rearrangement.[6][7][8]

Theoretical Framework

The reaction proceeds by generating a potent electrophile, the acylium ion, from an acylating agent (typically acetyl chloride or acetic anhydride) and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[8][9] The acylium ion then attacks the electron-rich sec-butylbenzene ring. The sec-butyl group is an ortho-, para-directing activator; however, due to significant steric hindrance at the ortho positions, the acylation occurs almost exclusively at the para position. A key advantage of acylation is that the resulting ketone product is deactivated towards further substitution, preventing the formation of poly-acylated byproducts, a common issue in alkylation reactions.[8]

Reaction Scheme

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clinivex.com [clinivex.com]

- 3. This compound CAS#: 7645-81-0 [chemicalbook.com]

- 4. This compound | 7645-81-0 [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-sec-Butylacetophenone

This guide provides a comprehensive overview of the known physical and chemical properties of 4-sec-butylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. Where direct experimental values for 4-sec-butylacetophenone are not publicly available, this guide provides comparative data from its isomers, 4-n-butylacetophenone and 4-tert-butylacetophenone, and details the robust experimental protocols required to determine these properties empirically.

Introduction and Molecular Identity

4-sec-Butylacetophenone, with the chemical name 1-(4-sec-butylphenyl)ethanone, is an aromatic ketone. Its structure, featuring a sec-butyl group attached to a phenyl ring which is in turn bonded to an acetyl group, makes it a subject of interest in organic synthesis and as an intermediate in the manufacturing of various chemical compounds. Understanding its physical properties is crucial for its application in synthesis, purification, and formulation.

The identity of 4-sec-butylacetophenone is established by its unique CAS Number, 7645-81-0, and its molecular formula, C12H16O.[1]

Table 1: Molecular and Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | p-sec-Butylacetophenone, 4-(2-Butyl)acetophenone | [1] |

| CAS Number | 7645-81-0 | [1] |

| Molecular Formula | C12H16O | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| SMILES String | CCC(C)c1ccc(cc1)C(C)=O |

Physical Properties: A Comparative Analysis

Direct, experimentally verified data for all physical properties of 4-sec-butylacetophenone are limited in publicly accessible literature. However, a robust understanding can be developed by comparing it with its structural isomers, 4-n-butylacetophenone and 4-tert-butylacetophenone. The branching of the butyl group is expected to influence properties such as boiling point and density.

Table 2: Comparative Physical Properties of Butylacetophenone Isomers

| Property | 4-sec-Butylacetophenone | 4-n-Butylacetophenone | 4-tert-Butylacetophenone |

| Appearance | Liquid (Expected) | Clear colorless to pale yellow liquid | Clear colorless liquid |

| Boiling Point | Data not available | 101-102 °C @ 1.5 mmHg[2] | 107-108 °C @ 5 mmHg[3] |

| Melting Point | Data not available | Data not available | 17-18 °C[3] |

| Density | Data not available | 0.957 g/mL at 25 °C[2] | 0.964 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | Data not available | 1.5170-1.5220[2][4] | 1.520[5] |

| Water Solubility | Insoluble (Expected) | Not miscible in water[2][6] | Insoluble[3] |

| Solubility in Organics | Soluble (Expected) | Chloroform, Ethyl Acetate (Slightly)[2] | Chloroform, Ethyl Acetate, Methanol (Slightly)[3] |

| Flash Point | Data not available | >230 °F (>110 °C)[2] | 86 °F (30 °C)[3][5][7] |

Insight: The boiling point is influenced by intermolecular forces and molecular shape. The more branched isomer, 4-tert-butylacetophenone, has a more compact structure which may lead to a slightly different boiling point compared to the linear 4-n-butylacetophenone under equivalent pressure conditions. The flash point difference is significant, highlighting the importance of empirical determination for safety protocols.

Experimental Determination of Core Physical Properties

Given the data gap, it is essential for researchers to be proficient in the methods used to determine these properties. The following section provides detailed, self-validating protocols.

Boiling Point Determination (Micro-Reflux Method)

This method is ideal when only a small sample volume is available and provides a reliable measurement of the boiling point at a given pressure.[8] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]

Causality: The principle relies on creating a state of equilibrium where the liquid and its vapor are at the same temperature. This temperature, where the liquid is observed to be refluxing (boiling and condensing back into the sample), is the boiling point.[8]

Protocol:

-

Preparation: Place approximately 0.5 mL of 4-sec-butylacetophenone into a small test tube (e.g., 10x75 mm). Add a small magnetic stir bar.

-

Apparatus Setup:

-

Place the test tube in a heating block on a hot plate stirrer.

-

Clamp the test tube securely.

-

Insert a calibrated thermometer or temperature probe, positioning the bulb approximately 1 cm above the liquid surface. This ensures the temperature of the vapor is measured, not the liquid itself.

-

-

Heating and Observation:

-

Measurement: Once the liquid is gently refluxing and the temperature reading on the thermometer stabilizes, record this temperature. This is the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg (1 atm), the boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation for higher accuracy.

Workflow for Boiling Point Determination

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Refractive Index Measurement

The refractive index is a fundamental property related to how light propagates through a substance. It is a sensitive measure of purity. An Abbe refractometer is the standard instrument for this measurement.[10][11]

Causality: The method is based on the principle of critical angle. Light passing from the sample (a dense medium) to the instrument's prism (a denser medium) is refracted. The refractometer measures the angle at which total internal reflection begins, which is directly related to the refractive index of the sample.[10]

Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Sample Application:

-

Open the prism assembly of the refractometer.

-

Using a plastic pipette, place 2-3 drops of 4-sec-butylacetophenone onto the surface of the lower prism.

-

Close the prism assembly securely.

-

-

Measurement:

-

Turn on the light source.

-

Look through the eyepiece and adjust the coarse control knob until the field of view shows a distinct light and dark region.

-

Sharpen the boundary between the light and dark regions using the dispersion correction knob.

-

Use the fine adjustment to move the sharp boundary line exactly to the center of the crosshairs in the eyepiece.[11]

-

-

Reading and Temperature Control:

-

Press the "read" button or look at the internal scale to obtain the refractive index value.

-

Record the temperature, as refractive index is temperature-dependent. Most standard values are reported at 20°C. The instrument should be connected to a constant-temperature water bath to ensure accuracy.

-

-

Cleaning: Thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) immediately after the measurement.

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions for the functional groups present.

-

A strong, sharp peak around 1685 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aromatic ketone.

-

Peaks in the 2850-2970 cm⁻¹ region due to C-H stretching of the sec-butyl and methyl groups.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bending bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the sec-butyl group (a quartet for the methine proton, a triplet for the terminal methyl, a sextet for the methylene, and a doublet for the other methyl). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: Will display a signal for the carbonyl carbon around 198 ppm , signals for the aromatic carbons between 120-150 ppm , and distinct signals for the four carbons of the sec-butyl group in the aliphatic region.

-

Safety and Handling

Proper handling of 4-sec-butylacetophenone is essential for laboratory safety. While a specific Safety Data Sheet (SDS) is not widely available, precautions for related aromatic ketones should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13] Keep away from ignition sources as related compounds are flammable.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

First Aid:

Conclusion

This technical guide provides a foundational understanding of the physical properties of 4-sec-butylacetophenone. By leveraging comparative data from its isomers and outlining detailed experimental protocols for determining key parameters like boiling point and refractive index, this document equips researchers with the necessary knowledge for the confident use, characterization, and purification of this compound. The predicted spectroscopic characteristics further aid in its analytical identification. Adherence to the outlined safety protocols is paramount to ensure safe laboratory practice.

References

- 02 Exp 1 Boiling Point Determination. (n.d.). Scribd.

- Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.

- BOILING POINT DETERMINATION. (n.d.). University of Calgary.

- Simple method to measure the refractive index of liquid with graduated cylinder and beaker. (2017). Review of Scientific Instruments.

- This compound. (n.d.). Pharmaffiliates.

- 4'-BUTYLACETOPHENONE. (2024). ChemBK.

- para-tert-butyl acetophenone. (n.d.). The Good Scents Company.

- 4-tert-Butylacetophenone. (n.d.). Carl ROTH.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. 4'-tert-Butylacetophenone CAS#: 943-27-1 [m.chemicalbook.com]

- 4. 4'-n-Butylacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]

- 6. 4'-n-Butylacetophenone, 97% | Fisher Scientific [fishersci.ca]

- 7. 4-tert-Butylacetophenone, 25 g, CAS No. 943-27-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scribd.com [scribd.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 1-(4-sec-butylphenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-sec-butylphenyl)ethanone, a key chemical intermediate. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its applications within the scientific and pharmaceutical industries.

Chemical Identity and Molecular Structure

This compound is an aromatic ketone characterized by a sec-butyl group and an acetyl group attached to a benzene ring at the para position. This substitution pattern is crucial to its reactivity and utility as a building block in organic synthesis.

The definitive identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.26 g/mol | [1] |

| IUPAC Name | 1-(4-butan-2-ylphenyl)ethanone | |

| CAS Number | 7645-81-0 | [1] |

| Synonyms | p-sec-Butylacetophenone, 4-sec-Butylacetophenone, 1-[4-(Butan-2-yl)phenyl]ethan-1-one, 1-(4-(Sec-butyl)phenyl)ethan-1-one | [1] |

Physicochemical and Spectroscopic Characterization

While specific experimental values for properties like boiling and melting points are not extensively documented in readily available literature, the compound is known to be a liquid at standard conditions. Its structural isomer, 1-(4-tert-butylphenyl)ethanone, provides some comparative context, though direct extrapolation should be done with caution.

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Key expected spectral features would include:

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically appearing around 1685 cm⁻¹. Aromatic C-H and C=C stretching bands, along with aliphatic C-H stretching from the butyl and acetyl groups, would also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the sec-butyl group, with characteristic splitting patterns and chemical shifts.

-

¹³C NMR would reveal unique signals for the carbonyl carbon, the aromatic carbons (with symmetry-dependent variations), and the aliphatic carbons of the sec-butyl and acetyl groups.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve cleavage at the benzylic position of the sec-butyl group and alpha-cleavage adjacent to the carbonyl group.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of sec-butylbenzene.[3][4][5] This electrophilic aromatic substitution reaction provides a high-yield pathway to aryl ketones.

The underlying mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent (typically acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The sec-butylbenzene then acts as a nucleophile, attacking the acylium ion to form the desired ketone.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol Outline:

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere and cooled in an ice bath.

-

Acylium Ion Formation: Acetyl chloride is added dropwise to the stirred suspension, maintaining a low temperature.

-

Aromatic Substrate Addition: sec-Butylbenzene is then added slowly to the reaction mixture.

-

Reaction Progression: The mixture is stirred, allowing it to slowly warm to room temperature to ensure the reaction proceeds to completion.

-

Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It is a known impurity and a potential starting material or intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to precursors of drugs like Ibuprofen highlights its relevance in pharmaceutical process chemistry.[1][6]

-

Fine Chemicals: As a substituted acetophenone, it is a versatile building block for more complex molecules in the fine and specialty chemicals industry.

-

Research Applications: In a laboratory setting, it is used for research into conditions such as Alzheimer's disease, Parkinson's disease, and in the development of new analgesics.[7] Its role in these contexts is typically as a scaffold or precursor for the synthesis of novel bioactive compounds.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not universally available, data from its isomers and structurally related compounds provide essential guidance for safe handling.

-

Physical Hazards: The compound is likely a combustible liquid.[8] It should be kept away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Health Hazards: It is presumed to be a skin and eye irritant.[9] Inhalation of vapors should be avoided.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required.[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[8][9]

References

- PubChem. (n.d.). Ethanone, 1-(4-butylphenyl)-. National Center for Biotechnology Information.

- PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information.

- Pharmaffiliates. (n.d.). This compound.

- British Pharmacopoeia. (2020). Safety data sheet for 4'-Isobutylacetophenone.

- SynArchive. (n.d.). Friedel-Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- PubChem. (n.d.). p-tert-Butylacetophenone. National Center for Biotechnology Information.

- MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- MolecularInfo. (n.d.). This compound molecular information.

- Molbase. (n.d.). This compound.

- PharmaCompass. (n.d.). 1-(4-Isobutylphenyl)ethanone.

- National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound-Molbase [molbase.com]

- 3. synarchive.com [synarchive.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. 1-(4-Isobutylphenyl)ethanone # | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. clinivex.com [clinivex.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. fishersci.com [fishersci.com]

- 10. pharmacopoeia.com [pharmacopoeia.com]

Spectroscopic Profile of 1-(4-Sec-butylphenyl)ethanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Sec-butylphenyl)ethanone, a substituted aromatic ketone, serves as a crucial intermediate in organic synthesis and is of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a sec-butyl group attached to a phenyl ring which is in turn connected to a ketone functional group, gives rise to a unique spectroscopic signature. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Isomerism

The core structure of this compound consists of an acetophenone moiety substituted with a sec-butyl group at the para position of the benzene ring. The sec-butyl group is a branched alkyl substituent, which introduces a chiral center into the molecule, a feature absent in its n-butyl and tert-butyl isomers.

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum would be recorded on a 400 MHz or 500 MHz spectrometer.

Interpretation of the Spectrum: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the acetyl group (H-2 and H-6) would appear as a doublet at a higher chemical shift (downfield) due to the electron-withdrawing effect of the carbonyl group. The protons meta to the acetyl group (H-3 and H-5) would appear as a doublet at a slightly lower chemical shift (upfield). The coupling constant (J) for both doublets would be in the range of 8-9 Hz, characteristic of ortho-coupling in a para-substituted benzene ring.

-

Acetyl Protons: A sharp singlet corresponding to the three methyl protons of the acetyl group is expected around δ 2.6 ppm.

-

Sec-butyl Protons: The signals for the sec-butyl group would be more complex due to diastereotopicity and spin-spin coupling:

-

A sextet or multiplet for the methine proton (-CH) directly attached to the benzene ring.

-

A multiplet for the two methylene protons (-CH₂-).

-

A doublet for the terminal methyl group (-CH₃) adjacent to the methine.

-

A triplet for the other terminal methyl group (-CH₃).

-

Data Summary (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d (J ≈ 8 Hz) | 2H | Aromatic (H-2, H-6) |

| ~7.3 | d (J ≈ 8 Hz) | 2H | Aromatic (H-3, H-5) |

| ~2.6 | s | 3H | Acetyl (-COCH₃) |

| ~2.7 | m | 1H | Sec-butyl (-CH-) |

| ~1.6 | m | 2H | Sec-butyl (-CH₂-) |

| ~1.2 | d (J ≈ 7 Hz) | 3H | Sec-butyl (-CH(CH₃)-) |

| ~0.8 | t (J ≈ 7 Hz) | 3H | Sec-butyl (-CH₂CH₃) |

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be recorded on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz, using the same sample solution.

Interpretation of the Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: A signal for the carbonyl carbon of the ketone is expected to appear significantly downfield, in the range of δ 197-198 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the acetyl group (C-1) and the carbon attached to the sec-butyl group (C-4) will be quaternary and typically show lower intensity. The other two signals will correspond to the protonated aromatic carbons (C-2,6 and C-3,5).

-

Acetyl Carbon: The methyl carbon of the acetyl group will appear at a characteristic chemical shift of around δ 26-27 ppm.

-

Sec-butyl Carbons: Four distinct signals are expected for the four carbon atoms of the sec-butyl group.

Data Summary (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~197.8 | Carbonyl (C=O) |

| ~149.0 | Aromatic (C-4, attached to sec-butyl) |

| ~135.0 | Aromatic (C-1, attached to acetyl) |

| ~128.5 | Aromatic (C-2, C-6) |

| ~126.0 | Aromatic (C-3, C-5) |

| ~41.0 | Sec-butyl (-CH-) |

| ~30.0 | Sec-butyl (-CH₂-) |

| ~26.5 | Acetyl (-COCH₃) |

| ~22.0 | Sec-butyl (-CH(CH₃)-) |

| ~12.0 | Sec-butyl (-CH₂CH₃) |

III. Infrared (IR) Spectroscopy

Experimental Protocol (Predicted): The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates.

Interpretation of the Spectrum: The IR spectrum provides valuable information about the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl stretch of an aryl ketone is expected in the region of 1680-1690 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the sec-butyl and acetyl groups will be observed as strong bands in the region of 2850-3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorption bands for the aromatic ring C=C stretching vibrations are expected in the region of 1450-1600 cm⁻¹.

-

C-H Bends: Out-of-plane C-H bending vibrations for the para-substituted benzene ring will give a strong absorption band in the region of 800-850 cm⁻¹.

Data Summary (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2960 | Strong | Aliphatic C-H Stretch (asymmetric) |

| ~2870 | Strong | Aliphatic C-H Stretch (symmetric) |

| ~1685 | Strong | Carbonyl (C=O) Stretch |

| ~1605, ~1575 | Medium | Aromatic C=C Stretch |

| ~1460 | Medium | Aliphatic C-H Bend |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bend (para-disubst.) |

IV. Mass Spectrometry (MS)

Experimental Protocol (Predicted): The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, and the resulting fragments would be analyzed.

Interpretation of the Spectrum: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₆O), which is 176.25 g/mol .

-

Base Peak: The most abundant fragment ion (base peak) is likely to be the acylium ion [M-CH₃]⁺ at m/z 161, formed by the loss of a methyl group from the acetyl moiety.

-

Other Fragments: Another significant fragment would be the tropylium-like ion resulting from benzylic cleavage, losing a propyl group, to give a fragment at m/z 133. A prominent peak at m/z 43 corresponding to the [CH₃CO]⁺ ion is also expected.

Data Summary (Predicted):

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | Molecular Ion [M]⁺ |

| 161 | High (Base Peak) | [M - CH₃]⁺ |

| 147 | Moderate | [M - C₂H₅]⁺ |

| 133 | Moderate | [M - C₃H₇]⁺ |

| 43 | High | [CH₃CO]⁺ |

Conclusion

The spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established principles and comparison with its isomers, offers a clear roadmap for researchers in identifying and assessing the purity of this important chemical entity. The unique features in each spectrum, arising from the specific arrangement of the sec-butyl group and the acetophenone core, underscore the power of these analytical techniques in modern chemical and pharmaceutical research.

References

It is important to note that while the interpretations and predicted data are based on well-established spectroscopic principles, they are not derived from experimentally recorded spectra for this compound due to their limited availability in public repositories. For definitive analysis, comparison with an authenticated experimental spectrum is always recommended.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- PubChem. (n.d.). 1-(4-butylphenyl)ethanone.

- Pharmaffiliates. (n.d.). This compound.

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(4-Sec-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(4-sec-butylphenyl)ethanone. As a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, a thorough understanding of its spectral characteristics is paramount for researchers, quality control scientists, and professionals in drug development. This document will delve into a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of experimentally assigned public data for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative analysis with structurally similar compounds to provide a robust and scientifically grounded spectral prediction. The methodologies for spectral acquisition and the causal relationships between molecular structure and spectral features are explained in detail, upholding the pillars of scientific integrity and expertise.

Introduction: The Significance of this compound

This compound, also known as 4'-sec-butylacetophenone, is a substituted aromatic ketone. Its molecular structure, characterized by an acetyl group and a sec-butyl group in a para-relationship on a benzene ring, gives rise to a distinct set of signals in its NMR spectra. The accurate interpretation of these spectra is crucial for its identification, purity assessment, and as a reference standard in synthetic chemistry.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the unique proton environments in the molecule. The following is a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃-C=O) | ~2.55 | Singlet (s) | - | 3H |

| H-b (Ar-H) | ~7.85 | Doublet (d) | ~8.4 | 2H |

| H-c (Ar-H) | ~7.25 | Doublet (d) | ~8.4 | 2H |

| H-d (CH) | ~2.65 | Sextet | ~6.9 | 1H |

| H-e (CH₂) | ~1.60 | Quintet | ~7.4 | 2H |

| H-f (CH₃) | ~1.25 | Doublet (d) | ~6.9 | 3H |

| H-g (CH₃) | ~0.85 | Triplet (t) | ~7.4 | 3H |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Acetyl Protons (H-a): The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group, resulting in a downfield shift to approximately 2.55 ppm. This signal appears as a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (H-b and H-c): The benzene ring exhibits a classic AA'BB' system due to the para-substitution. The protons ortho to the electron-withdrawing acetyl group (H-b) are more deshielded and resonate further downfield (~7.85 ppm) compared to the protons ortho to the electron-donating sec-butyl group (H-c) at around 7.25 ppm. Both signals appear as doublets due to coupling with their adjacent aromatic protons.

-

Sec-butyl Protons (H-d, H-e, H-f, H-g):

-

The methine proton (H-d) is adjacent to the aromatic ring and is therefore the most deshielded of the alkyl protons, appearing as a sextet due to coupling with the adjacent methylene (H-e) and methyl (H-f) protons.

-

The methylene protons (H-e) are expected to resonate around 1.60 ppm and will appear as a quintet due to coupling with the methine (H-d) and the terminal methyl (H-g) protons.

-

The methyl protons (H-f) attached to the chiral center will be split into a doublet by the methine proton (H-d).

-

The terminal methyl protons (H-g) will appear as a triplet due to coupling with the adjacent methylene protons (H-e).

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~197.5 |

| C-q (Ar-C) | ~154.0 |

| C-q (Ar-C) | ~135.0 |

| C-Ar (CH) | ~128.5 |

| C-Ar (CH) | ~126.5 |

| C-Alkyl (CH) | ~41.5 |

| C-Alkyl (CH₂) | ~30.5 |

| C-Alkyl (CH₃) | ~26.5 |

| C-Alkyl (CH₃) | ~21.5 |

| C-Alkyl (CH₃) | ~12.0 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the ketone is the most deshielded, with a characteristic chemical shift around 197.5 ppm.

-

Aromatic Carbons: The quaternary aromatic carbon attached to the acetyl group will be downfield due to the electron-withdrawing nature of the carbonyl. The quaternary carbon attached to the sec-butyl group will also be downfield but to a lesser extent. The protonated aromatic carbons will appear in the typical aromatic region of 125-130 ppm.

-

Alkyl Carbons: The chemical shifts of the sec-butyl carbons are predicted based on standard alkyl chain values, with the carbon directly attached to the aromatic ring being the most deshielded.

Experimental Protocol for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

-

Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').

-

Spectral Width: 220-240 ppm.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Visualization of Molecular Structure and Logical Relationships

The following diagrams illustrate the molecular structure with proton and carbon designations and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound with proton designations.

mass spectrometry of 1-(4-Sec-butylphenyl)ethanone

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-sec-butylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol .[1][2] As an important intermediate and a potential impurity in the synthesis of pharmaceuticals and other fine chemicals, its unambiguous identification and characterization are critical.[3] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for this purpose. This guide provides a detailed examination of the mass spectrometric behavior of this compound, focusing on the principles of electron ionization and the elucidation of its fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural analysis of this and similar compounds.

Core Principles: Electron Ionization (EI) Mass Spectrometry

For volatile and thermally stable compounds like this compound, Electron Ionization (EI) is the most widely employed ionization technique.[4][5] EI is considered a "hard" ionization method because it utilizes a high-energy electron beam (typically 70 eV) to bombard sample molecules in the gas phase.[6][7] This energetic interaction is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[7][8]

The excess energy imparted during this process renders the molecular ion energetically unstable, causing it to undergo predictable bond cleavages, or fragmentations.[8] The resulting pattern of fragment ions is characteristic of the molecule's structure and serves as a chemical "fingerprint," enabling its identification.[6]

Fragmentation Analysis of this compound

The structure of this compound features two primary sites susceptible to fragmentation under EI conditions: the ketone functional group and the sec-butyl substituent on the phenyl ring. The analysis of its mass spectrum is therefore a process of interpreting the logical cleavages at these sites.

Molecular Ion Peak (M⁺•)

The first key feature in the mass spectrum is the molecular ion peak, which corresponds to the intact molecule that has lost a single electron. For this compound, this peak is expected at a mass-to-charge ratio (m/z) of 176 . While EI can cause extensive fragmentation, the presence of the stable aromatic ring often allows for a discernible molecular ion peak.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by cleavages that lead to the formation of stable carbocations. The most significant pathways are benzylic cleavage of the alkyl side chain and alpha-cleavage adjacent to the carbonyl group.

-

Benzylic Cleavage (Dominant Pathway): The bond between a benzene ring and an adjacent carbon atom (the benzylic position) is prone to cleavage, as the resulting positive charge is stabilized by resonance with the aromatic ring. For the sec-butyl group, there are two possible benzylic cleavages:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond to release a methyl radical (15 Da) is highly favorable. This results in a stable secondary benzylic carbocation at m/z 161 ([M-15]⁺). Due to the high stability of this ion, this fragmentation is predicted to produce the base peak (the most intense peak) in the spectrum, a behavior observed in its isomer, 1-(4-tert-butylphenyl)ethanone.[9][10]

-

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the C-C bond to release an ethyl radical (29 Da) is another favorable pathway. This generates a stable secondary benzylic carbocation at m/z 147 ([M-29]⁺).

-

-

Alpha-Cleavage (Ketone Group): Ketones are known to fragment via cleavage of the bonds adjacent (alpha) to the carbonyl group.[11]

-

Formation of the Acylium Ion: Cleavage of the bond between the carbonyl carbon and the phenyl ring results in the formation of a highly stable acylium ion, [CH₃CO]⁺, at m/z 43 . This is a characteristic peak for methyl ketones and is expected to be prominent in the spectrum.

-

The interplay of these fragmentation pathways generates the characteristic mass spectrum of the compound.

Caption: Predicted EI fragmentation of this compound.

Summary of Expected Mass Spectral Data

The key ions expected in the electron ionization mass spectrum of this compound are summarized below. These values provide a reference for identifying the compound in an experimental setting.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Intensity |

| 176 | [C₁₂H₁₆O]⁺• (Molecular Ion) | Ionization | Moderate |

| 161 | [M - CH₃]⁺ | Benzylic cleavage of •CH₃ | High (likely Base Peak) |

| 147 | [M - C₂H₅]⁺ | Benzylic cleavage of •C₂H₅ | Moderate to High |

| 43 | [CH₃CO]⁺ | Alpha-cleavage of ketone | High |

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation: 1.1. Prepare a 100 ppm stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). 1.2. Perform a serial dilution to create a working sample solution of approximately 1-10 ppm.

2. GC-MS System Configuration: 2.1. Gas Chromatograph (GC):

- Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

- Inlet: Set to splitless or split mode (e.g., 50:1 split ratio) at 250°C.

- Oven Program:

- Initial temperature: 80°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes. 2.2. Mass Spectrometer (MS):

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Electron Energy: 70 eV.

- Mass Range: Scan from m/z 40 to 350.

- Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the sample solvent.

3. Data Acquisition: 3.1. Inject 1 µL of the prepared sample into the GC inlet. 3.2. Initiate the data acquisition using the instrument's control software.

4. Data Analysis: 4.1. Identify the chromatographic peak corresponding to this compound based on its retention time. 4.2. Extract the mass spectrum from the apex of the target peak. 4.3. Compare the experimental mass spectrum with the predicted fragmentation pattern (m/z 176, 161, 147, 43) for positive identification. 4.4. For confirmation, compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library.

Conclusion

The mass spectrometry of this compound under electron ionization is characterized by a clear and predictable fragmentation pattern. The dominant cleavages occur at the benzylic position of the sec-butyl group, leading to a base peak at m/z 161, and alpha-cleavage of the ketone, producing a characteristic acylium ion at m/z 43. Understanding these pathways is essential for researchers in quality control, synthetic chemistry, and drug development for the rapid and accurate identification of this compound. The provided protocol offers a robust starting point for developing a validated analytical method.

References

- Determination of alkylphenols by GC/negative-ion chemical-ionization MS. ResearchGate.

- Ethanone, 1-(4-butylphenyl)-. PubChem, National Center for Biotechnology Information.

- ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare.

- Electron ionization. Wikipedia.

- Ethanone, 1-(4-butoxyphenyl)-. PubChem, National Center for Biotechnology Information.

- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-. NIST Chemistry WebBook.

- p-tert-Butylacetophenone. PubChem, National Center for Biotechnology Information.

- This compound. Pharmaffiliates.

- Electron Ionization for GC–MS. LCGC International.

- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-. NIST Chemistry WebBook.

- Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook.

- fragmentation patterns in mass spectra. Chemguide.

- Mass fragmentation pattern for complexes 1-4. ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- p-n-Butylacetophenone. NIST Chemistry WebBook.

- Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook.

Sources

- 1. This compound | 7645-81-0 [chemicalbook.com]

- 2. 7645-81-0(this compound) | Kuujia.com [kuujia.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- [webbook.nist.gov]

- 10. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectrum of 4-sec-butylacetophenone

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-sec-butylacetophenone. As a para-substituted aromatic ketone, its molecular structure gives rise to a characteristic infrared spectrum that is invaluable for its identification and structural verification. This document details the theoretical basis for its principal vibrational modes, presents a validated experimental protocol for acquiring high-fidelity spectral data using Attenuated Total Reflectance (ATR)-FTIR, and offers a detailed interpretation of the resulting spectrum. Key diagnostic absorption bands, including the conjugated carbonyl (C=O) stretch, aromatic C-H and C=C vibrations, and aliphatic C-H modes of the sec-butyl group, are systematically analyzed. This guide is intended for researchers and scientists in drug development and chemical analysis, providing the foundational knowledge and practical insights required to effectively utilize IR spectroscopy for the characterization of substituted acetophenones.

Introduction to the Vibrational Analysis of 4-sec-butylacetophenone

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For a molecule such as 4-sec-butylacetophenone, IR spectroscopy serves as a primary tool for confirming the presence of key functional groups and verifying the overall substitution pattern.

The structure of 4-sec-butylacetophenone comprises three distinct regions, each contributing characteristic signals to the IR spectrum:

-

The Acetyl Group (-COCH₃): This group is defined by a strong carbonyl (C=O) stretching vibration.

-

The Para-Substituted Aromatic Ring: This system displays unique C-H stretching and bending modes, as well as aromatic ring C=C stretching vibrations.

-

The sec-Butyl Group (-CH(CH₃)CH₂CH₃): This aliphatic substituent provides characteristic sp³ C-H stretching and bending signals.

Understanding how these vibrational modes manifest in the spectrum allows for a detailed and confident structural elucidation.

Molecular Structure and Predicted Vibrational Modes

The specific arrangement of atoms and bonds in 4-sec-butylacetophenone dictates its infrared absorption profile. The electronic effects of the substituents—the electron-withdrawing acetyl group and the electron-donating sec-butyl group—influence the bond strengths and, consequently, their vibrational frequencies.

Caption: Molecular structure of 4-sec-butylacetophenone.

Experimental Protocol: Acquiring the Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique ideal for liquid samples like 4-sec-butylacetophenone as it requires minimal to no sample preparation.[2] The methodology relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with an ATR crystal (commonly diamond or zinc selenide), ensuring high-quality, reproducible spectra.[2]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Set the spectral range for data collection, typically from 4000 to 400 cm⁻¹.[1]

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Using a soft, lint-free cloth, wipe the crystal with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely. This prevents sample cross-contamination.[3]

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., atmospheric CO₂, H₂O) and instrument response, which will be automatically subtracted from the sample spectrum.[3][4] It is recommended to co-add 32 to 64 scans to improve the signal-to-noise ratio.[3]

-

Sample Application: Place a single drop (approximately 1-2 µL) of 4-sec-butylacetophenone directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[4][5]

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan.

-

Data Processing: The instrument software will automatically perform the background subtraction, Fourier transform, and display the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using a cloth and an appropriate solvent to prepare the instrument for the next user.

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation and Detailed Analysis

The IR spectrum of 4-sec-butylacetophenone can be logically divided into several key regions, each providing specific structural information. The table below summarizes the expected absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3010 | Medium - Weak | Aromatic C-H Stretch (sp²) |

| 2965 - 2850 | Strong | Aliphatic C-H Stretch (sp³ from sec-butyl) |

| ~1685 | Strong, Sharp | C=O Stretch (Aryl Ketone, conjugated) |

| ~1605, ~1575 | Medium - Weak | Aromatic C=C Ring Stretching |

| ~1460 | Medium | Asymmetric C-H Bend (CH₃ and CH₂ of sec-butyl) |

| ~1370 | Medium | Symmetric C-H Bend (CH₃ of sec-butyl) |

| ~1265 | Strong | Acyl C-C Stretch (Ar-CO) |

| ~830 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

This region is characterized by two distinct types of C-H stretching vibrations.

-

Aromatic C-H Stretches (3100 - 3010 cm⁻¹): Weak to medium intensity peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon atom is sp² hybridized, confirming the presence of the aromatic ring.[6][7]

-

Aliphatic C-H Stretches (2965 - 2850 cm⁻¹): A series of strong, sharp peaks appearing just below 3000 cm⁻¹ are definitive evidence of the sec-butyl group.[7] These absorptions arise from the symmetric and asymmetric stretching modes of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the alkyl chain.

The most prominent and diagnostically important peak in the spectrum is the strong, sharp absorption corresponding to the carbonyl (C=O) stretch. For acetophenone, this peak is typically found around 1691 cm⁻¹.[8] The conjugation of the carbonyl group with the pi-system of the aromatic ring delocalizes electron density, which weakens the C=O double bond and lowers its vibrational frequency compared to a non-conjugated aliphatic ketone (which appears near 1715 cm⁻¹).[6] The presence of an electron-donating alkyl group in the para position, such as the sec-butyl group, is known to cause a slight negative shift in this frequency. For instance, a p-methyl group shifts the carbonyl frequency down by approximately 4 cm⁻¹.[8] Therefore, a peak at or slightly below 1690 cm⁻¹ is expected for 4-sec-butylacetophenone.

-

Aromatic C=C Stretching (1605 & 1575 cm⁻¹): The aromatic ring itself gives rise to several C=C stretching vibrations. Two characteristic medium-intensity bands are typically observed near 1605 cm⁻¹ and 1575 cm⁻¹, confirming the presence of the benzene ring.[6]

-

Aliphatic C-H Bending (1460 & 1370 cm⁻¹): The fingerprint region contains the C-H bending (scissoring and rocking) vibrations of the sec-butyl group. A medium-intensity peak around 1460 cm⁻¹ corresponds to the asymmetric bending of the methyl groups, while a peak near 1370 cm⁻¹ arises from the symmetric "umbrella" mode of the methyl groups.[9]

-

Acyl C-C Stretch (~1265 cm⁻¹): A strong absorption band is expected around 1265 cm⁻¹ corresponding to the stretching of the C-C bond between the carbonyl carbon and the aromatic ring carbon.

-

Para-Substitution C-H Bending (~830 cm⁻¹): One of the most diagnostic peaks for the substitution pattern on the aromatic ring is the C-H out-of-plane (OOP) bending vibration. For a 1,4-disubstituted (para) benzene ring, this vibration gives rise to a strong, characteristic absorption in the range of 860-800 cm⁻¹.[10] The presence of a strong peak around 830 cm⁻¹ is powerful evidence for the para-substitution pattern of 4-sec-butylacetophenone.

Conclusion

The infrared spectrum of 4-sec-butylacetophenone provides a wealth of structural information that is readily interpretable. By following a robust ATR-FTIR protocol, a high-quality spectrum can be obtained efficiently. The key diagnostic features are a strong carbonyl absorption near 1685 cm⁻¹, characteristic sp² and sp³ C-H stretches above and below 3000 cm⁻¹ respectively, aromatic C=C stretching bands near 1600 cm⁻¹, and a strong out-of-plane bending vibration around 830 cm⁻¹ that confirms the 1,4-disubstitution pattern. Together, these absorption bands provide a unique spectral fingerprint, allowing for unambiguous identification and quality assessment of the compound.

References

- Drawell. (2025-04-02). FTIR Analysis for Liquid Samples - What You Need to Know.

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

- ResearchGate. (2021-01-24). How to prepare a liquid sample for FTIR spectrum?.

- Mettler Toledo. ATR-FTIR Spectroscopy Basics.

- Oxford Academic. (2018-06-04). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration.

- Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available from: ubz9GmIR9G-mvLyg1-Yyx79Hm7Q1v7N1IQVnW8I=

- ResearchGate. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.

- Canadian Science Publishing. THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.

- YouTube. (2012-10-10). Introduction to IR Spectroscopy. Ketones.

- StudyRaid. Understand iR Spectroscopy Features of Acetophenone.

- Homework.Study.com. What are the determining factors in an IR spectra that involves identifying n-butylbenzene or sec-butylbenzene?.

- NIST WebBook. 4'-(2-Methylpropyl)acetophenone.

- NIST WebBook. 4'-Butoxyacetophenone.

- ChemicalBook. SEC-BUTYL ETHER(6863-58-7) IR Spectrum.

- CDN. Infrared Spectroscopy.

- Table of Characteristic IR Absorptions.

- PubChem. p-tert-Butylacetophenone | C12H16O | CID 13669.

- IR Absorption Table.

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. mt.com [mt.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. app.studyraid.com [app.studyraid.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-(4-sec-butylphenyl)ethanone

This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 1-(4-sec-butylphenyl)ethanone (also known as 4'-sec-butylacetophenone). Designed for researchers and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the process.

Strategic Overview: The Rationale for Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation of sec-butylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds with aromatic rings.[1][2][3]

Why Acylation over Alkylation?

A critical consideration in aromatic substitution is controlling the extent of the reaction. Friedel-Crafts alkylation is often plagued by polyalkylation because the introduction of an alkyl group activates the benzene ring, making the product more reactive than the starting material.[1] In contrast, the acyl group (-COCH₃) introduced during acylation is electron-withdrawing and deactivates the aromatic ring.[2] This deactivation effectively prevents further acylation, providing a clean, mono-substituted product, which is a significant advantage for synthetic efficiency.

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of an acyl halide (acetyl chloride) with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] This powerful electrophile is then attacked by the electron-rich π-system of the sec-butylbenzene ring to yield the target ketone.

Synthesis and Purification Workflow

The entire process, from starting materials to the pure, characterized product, follows a logical sequence of synthesis, workup, and purification.

Caption: Analytical Workflow for the Characterization of the Synthesized Product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Data Sample prepared in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing acetyl group. |

| ~7.25 | Doublet | 2H | Ar-H (meta to C=O) | Less deshielded aromatic protons. |

| ~2.95 | Sextet | 1H | -CH(CH₃)CH₂CH₃ | Benzylic proton split by adjacent CH₃ and CH₂ groups. |

| ~2.60 | Singlet | 3H | -C(=O)CH ₃ | Protons on the methyl ketone group, no adjacent protons. |

| ~1.65 | Multiplet | 2H | -CH₂CH₃ | Methylene protons of the sec-butyl group. |

| ~1.25 | Doublet | 3H | -CH(CH ₃)CH₂CH₃ | Methyl group adjacent to the benzylic CH. |

| ~0.85 | Triplet | 3H | -CH₂CH ₃ | Terminal methyl group of the sec-butyl chain. |

¹³C NMR Data Sample prepared in CDCl₃.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~198.0 | C =O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~152.0 | Ar-C (ipso to sec-butyl) | Quaternary aromatic carbon attached to the alkyl group. |

| ~135.0 | Ar-C (ipso to acetyl) | Quaternary aromatic carbon attached to the acetyl group. |

| ~128.5 | Ar-C H (ortho to C=O) | Aromatic methine carbons. |

| ~126.5 | Ar-C H (meta to C=O) | Aromatic methine carbons. |

| ~42.0 | -C H(CH₃)CH₂CH₃ | Benzylic carbon of the sec-butyl group. |

| ~31.0 | -C H₂CH₃ | Methylene carbon of the sec-butyl group. |

| ~26.5 | -C(=O)C H₃ | Methyl carbon of the acetyl group. |

| ~22.0 | -CH(C H₃)CH₂CH₃ | Methyl carbon adjacent to the benzylic carbon. |

| ~12.0 | -CH₂C H₃ | Terminal methyl carbon of the sec-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3050-3020 | Medium | C-H Stretch | Aromatic C-H |

| ~2960-2850 | Strong | C-H Stretch | Aliphatic C-H (sec-butyl & methyl ketone) |

| ~1685 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~1605, ~1560 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~830 | Strong | C-H Bend | 1,4-Disubstituted (para) Benzene |

The most diagnostic peak is the strong, sharp absorption around 1685 cm⁻¹, which is highly characteristic of a conjugated aryl ketone. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For a compound like this compound, with a molecular formula of C₁₂H₁₆O, the expected molecular weight is 176.25 g/mol . [6][7]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

|---|---|---|

| 176 | [M]⁺ | Molecular ion peak. |

| 161 | [M - CH₃]⁺ | Loss of the methyl group from the acetyl moiety (α-cleavage). |

| 147 | [M - C₂H₅]⁺ | Loss of an ethyl group via McLafferty rearrangement or benzylic cleavage. |

| 119 | [M - C₄H₉]⁺ | Loss of the entire sec-butyl group. |

| 43 | [CH₃CO]⁺ | Acylium ion, often a very abundant peak for methyl ketones. |

The presence of the molecular ion peak at m/z = 176 and the characteristic base peak (often at m/z = 161 or 43) provides strong evidence for the successful synthesis of the target molecule. [8][9]

Safety and Handling

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

-

Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. This must be done slowly and with caution in a fume hood.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method that leverages fundamental principles of organic chemistry to achieve high selectivity. The subsequent purification by vacuum distillation yields a product of high purity. Rigorous characterization using a combination of NMR, IR, and Mass Spectrometry is essential to unequivocally confirm the structure and purity of the final compound, ensuring its suitability for downstream applications in research and development.

References

- PubChem. Ethanone, 1-(4-butylphenyl)-. National Center for Biotechnology Information.

- Journal of Chemical Education. Simplex optimization of yield of sec-butylbenzene in a Friedel-Crafts alkylation: A special undergraduate project in analytical.

- PrepChem.com. Synthesis of 4'-tert.butylacetophenone.

- MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.

- PubChem. 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone. National Center for Biotechnology Information.

- PubChem. Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information.

- Chemguide. friedel-crafts acylation of benzene.

- University of Toronto. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.

- Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474).

- Chemical Cas No Search. This compound molecular information.

- PubChem. p-tert-Butylacetophenone. National Center for Biotechnology Information.

- NIST WebBook. Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-. National Institute of Standards and Technology.

- Crysdot LLC. 1-(4-(Sec-butyl)phenyl)ethanone.

- The Good Scents Company. para-tert-butyl acetophenone.

- NIST WebBook. Ethanone, 1-(4-ethylphenyl)-. National Institute of Standards and Technology.

- ResearchGate. Figure S3 . Infrared spectrum of 1-(2-(butylselanyl)phenyl)ethanone ( 11 )..

Sources

- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. cerritos.edu [cerritos.edu]

- 5. researchgate.net [researchgate.net]

- 6. 7645-81-0(this compound) | Kuujia.com [kuujia.com]

- 7. This compound | 7645-81-0 [chemicalbook.com]

- 8. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- [webbook.nist.gov]

IUPAC name for 1-(4-Sec-butylphenyl)ethanone

<An In-depth Technical Guide to 1-[4-(Butan-2-yl)phenyl]ethan-1-one

This guide provides a comprehensive technical overview of 1-[4-(butan-2-yl)phenyl]ethan-1-one, a ketone of interest in organic synthesis and as a potential intermediate in pharmaceutical manufacturing. We will delve into its nomenclature, physicochemical properties, synthesis, spectroscopic characterization, and relevant applications, grounding the discussion in established chemical principles.

Nomenclature and Structure

The compound specified by the common name 1-(4-Sec-butylphenyl)ethanone is systematically named according to IUPAC nomenclature as 1-[4-(butan-2-yl)phenyl]ethan-1-one .[1] This name is derived by identifying the longest carbon chain containing the principal functional group, which is the ethanone moiety. This ethanone is substituted at the first position by a phenyl group, which itself is substituted at its fourth carbon with a butan-2-yl (commonly known as sec-butyl) group.

Key identifiers for this compound include: